2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid
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Overview
Description
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the methoxyacetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The methoxyacetic acid group can then be introduced through an etherification reaction using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the methoxyacetic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid: Similar structure but different substitution pattern on the oxazole ring.
5-Methoxy-2-methyl-3-indoleacetic acid: Contains an indole ring instead of an oxazole ring, leading to different biological activities.
Uniqueness
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-5-2-6(8-12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQLCHFZSZYIEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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